molecular formula C19H18N2O4 B2446031 (Z)-2-cyano-N-(2-ethoxyphenyl)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enamide CAS No. 465513-73-9

(Z)-2-cyano-N-(2-ethoxyphenyl)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enamide

Cat. No. B2446031
CAS RN: 465513-73-9
M. Wt: 338.363
InChI Key: YBMULXMOJDHDSI-UHFFFAOYSA-N
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Description

(Z)-2-cyano-N-(2-ethoxyphenyl)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enamide, commonly known as CEP, is a compound with potential applications in scientific research. CEP is a synthetic molecule that has been developed for its ability to selectively inhibit the activity of a specific enzyme. The purpose of

Scientific Research Applications

CEP has been shown to have potential applications in scientific research, particularly in the field of cancer biology. The compound has been found to selectively inhibit the activity of a specific enzyme, which is overexpressed in many cancer cells. This enzyme is involved in the regulation of cell growth and survival, and its inhibition by CEP can lead to apoptosis, or programmed cell death, in cancer cells.

Mechanism of Action

CEP works by selectively inhibiting the activity of the enzyme, which is involved in the regulation of cell growth and survival. The enzyme is a member of the serine/threonine protein kinase family and is overexpressed in many cancer cells. CEP binds to the enzyme's active site, preventing it from carrying out its normal function. This leads to the accumulation of toxic metabolites and ultimately results in apoptosis in cancer cells.
Biochemical and Physiological Effects
CEP has been shown to have a number of biochemical and physiological effects. The compound has been found to induce apoptosis in cancer cells, inhibit cell proliferation, and reduce the expression of genes involved in cell survival. Additionally, CEP has been shown to have anti-inflammatory effects, which may be beneficial in the treatment of inflammatory diseases.

Advantages and Limitations for Lab Experiments

One of the main advantages of using CEP in lab experiments is its selectivity for the target enzyme. This allows researchers to specifically target cancer cells while leaving normal cells unaffected. Additionally, CEP has been shown to have a high degree of potency, which makes it an effective tool for studying the role of the target enzyme in cancer biology.
One of the limitations of using CEP in lab experiments is its potential toxicity. While the compound has been shown to be selective for the target enzyme, it may also affect other enzymes or cellular pathways. Additionally, the long-term effects of CEP on normal cells are not well understood, and further research is needed to fully evaluate its safety.

Future Directions

There are several future directions for research on CEP. One area of interest is the development of more potent and selective inhibitors of the target enzyme. Additionally, researchers are exploring the use of CEP in combination with other cancer therapies, such as chemotherapy and radiation therapy. Finally, there is interest in exploring the potential use of CEP in the treatment of other diseases, such as inflammatory disorders.
Conclusion
In conclusion, CEP is a synthetic compound with potential applications in scientific research. The compound has been shown to selectively inhibit the activity of a specific enzyme, which is overexpressed in many cancer cells. CEP has a number of biochemical and physiological effects, including the induction of apoptosis in cancer cells and anti-inflammatory effects. While there are advantages to using CEP in lab experiments, there are also limitations to its use, and further research is needed to fully evaluate its safety and efficacy.

Synthesis Methods

The synthesis of CEP involves the reaction between 4-hydroxy-3-methoxybenzaldehyde and 2-ethoxybenzaldehyde, followed by the addition of cyanoacetic acid and ammonium acetate. The reaction is then heated under reflux conditions to produce the final product, CEP. The yield of CEP is typically high, and the purity of the compound can be easily verified using standard analytical techniques.

properties

IUPAC Name

(Z)-2-cyano-N-(2-ethoxyphenyl)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N2O4/c1-3-25-17-7-5-4-6-15(17)21-19(23)14(12-20)10-13-8-9-16(22)18(11-13)24-2/h4-11,22H,3H2,1-2H3,(H,21,23)/b14-10-
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBMULXMOJDHDSI-UVTDQMKNSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1NC(=O)C(=CC2=CC(=C(C=C2)O)OC)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=CC=CC=C1NC(=O)/C(=C\C2=CC(=C(C=C2)O)OC)/C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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